molecular formula C20H17F3N2OS B2695396 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226447-39-7

2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2695396
CAS No.: 1226447-39-7
M. Wt: 390.42
InChI Key: CRCYKZMQWJDISR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and theoretical calculations (DFT) made in the gas and solid phase of the molecule . The geometric parameters from both investigation techniques are quite compatible .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as those containing tolyl groups, are often involved in reactions like Williamson etherification .

Scientific Research Applications

Antifungal Activities

Imidazole derivatives, including compounds structurally similar to 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, have been found to exhibit significant antifungal activities. For example, studies have shown that p-tolyl compounds demonstrate comparable activity to established antifungal agents like butoconazole (Takeuchi, Kawabe, & Hamada, 1991).

Anti-inflammatory and Analgesic Properties

Research indicates that some 1H-imidazole derivatives have potential as anti-inflammatory and analgesic agents. These compounds have shown effectiveness in various assays, with some analogs being more potent than known drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).

Antioxidant Efficiency

Certain imidazole derivatives have been evaluated for their antioxidant properties. These studies involve examining their capacity to inhibit peroxidation in different systems, comparing their efficiency and regenerability with known antioxidants like alpha-tocopherol (Kumar et al., 2007).

Antibacterial Activity

Some novel imidazole derivatives have been found to exhibit antibacterial activity against various strains of bacteria, both Gram-positive and Gram-negative. These compounds have shown significant sensitivity and inhibitory activity in experimental settings (Smitha et al., 2018).

Properties

IUPAC Name

5-(4-methylphenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2OS/c1-3-12-27-19-24-13-18(15-6-4-14(2)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYKZMQWJDISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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